molecular formula C9H8BrNO B066291 (5-Bromobenzo[b]furan-2-yl)methylamine CAS No. 165736-51-6

(5-Bromobenzo[b]furan-2-yl)methylamine

Cat. No. B066291
CAS RN: 165736-51-6
M. Wt: 226.07 g/mol
InChI Key: UOODONZLFBRQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Bromobenzo[b]furan-2-yl)methylamine” is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The molecular structure of “(5-Bromobenzo[b]furan-2-yl)methylamine” is based on its molecular formula, C9H8BrNO. Detailed structural analysis may involve techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“(5-Bromobenzo[b]furan-2-yl)methylamine” has a molecular weight of 226.07 g/mol . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Anticancer Agents

Benzo[b]furan derivatives have shown exceptional promise as anticancer agents . The structure-activity relationship of these compounds can be studied to develop more effective cancer treatments.

Antibacterial Agents

These compounds have also been found to have antibacterial properties . They could potentially be used to develop new antibiotics, especially in the face of increasing antibiotic resistance.

Antifungal Agents

In addition to their antibacterial properties, benzo[b]furan derivatives have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal medications.

Medicinal Chemistry

The benzo[b]furan motif is widely used in medicinal chemistry . It can be used to develop innovative molecules through various synthetic protocols .

Drug Discovery

The benzo[b]furan motif is also used in drug discovery . An analysis of the U.S. FDA-approved drug database revealed that around 60% of the top-selling drugs contain at least one heterocyclic nucleus .

Material Sciences

Heterocyclic compounds like benzo[b]furan derivatives are widely distributed in naturally occurring and synthetic molecules, showcasing a broad range of physiological and pharmacological properties . This diversity makes them particularly intriguing for applications in material sciences .

Agrochemical Industry

Due to their diverse intermolecular interactions and varied ring sizes, heterocyclic compounds like benzo[b]furan derivatives are also used in the agrochemical industry .

Pharmaceutical Industry

Lastly, these compounds are also used in the pharmaceutical industry . Their diverse physiological and pharmacological properties make them suitable for the development of a wide range of drugs .

Safety and Hazards

“(5-Bromobenzo[b]furan-2-yl)methylamine” is classified as dangerous. It can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOODONZLFBRQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383758
Record name 1-(5-Bromo-1-benzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromobenzo[b]furan-2-yl)methylamine

CAS RN

165736-51-6
Record name 1-(5-Bromo-1-benzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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